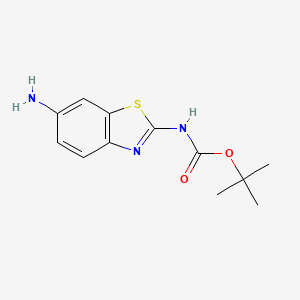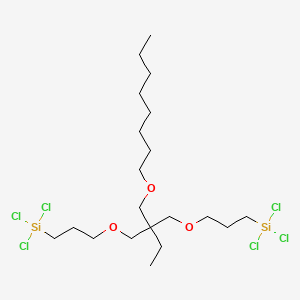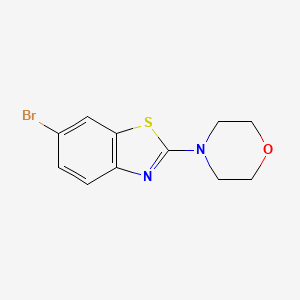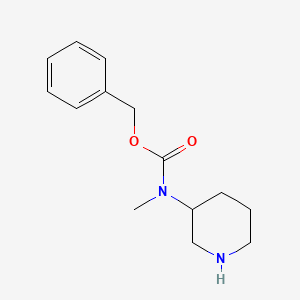![molecular formula C22H47NO4Si B3159562 N-[3-(Trimethoxysilyl)propyl]hexadecanamide CAS No. 862822-32-0](/img/structure/B3159562.png)
N-[3-(Trimethoxysilyl)propyl]hexadecanamide
概要
説明
“N-[3-(Trimethoxysilyl)propyl]hexadecanamide” is a substance with the molecular formula C22H47NO4Si . It belongs to the chemical family of organomethoxysilanes . It’s also known as N-(3-Trimethoxysilyl)propylpalmitamide and Hexadecanamide, N-[3-(Trimethoxysilyl)propyl]- .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C22H47NO4Si . This indicates that it contains 22 carbon atoms, 47 hydrogen atoms, 1 nitrogen atom, 4 oxygen atoms, and 1 silicon atom.
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, similar compounds like N-[3-(Trimethoxysilyl)propyl]ethylenediamine can react with fluorinated carbon nanotubes (F-CNT) to form aminoalkylalkoxysilane functionalized carbon nanotubes .
Physical And Chemical Properties Analysis
“this compound” is a solid substance . Its molecular weight is 417.70 g/mol .
科学的研究の応用
N-[3-(Trimethoxysilyl)propyl]hexadecanamide has a variety of potential applications in scientific research. It has been found to be an effective surfactant, and it has been used to solubilize a variety of poorly soluble compounds. In addition, it has been used as a stabilizing agent for proteins, enzymes, and other biological compounds. Furthermore, this compound has been found to have a variety of physiological and biochemical effects that make it a promising candidate for use in drug development and other medical research applications.
作用機序
N-[3-(Trimethoxysilyl)propyl]hexadecanamide is believed to act as a surfactant by disrupting the non-polar interactions between molecules, thus allowing them to become more soluble in aqueous solutions. In addition, this compound is believed to act as a stabilizing agent by forming hydrogen bonds with proteins and other biological compounds, thus preventing them from denaturing. Finally, this compound is believed to have physiological and biochemical effects due to its ability to interact with cell membranes and other biological structures.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to possess anti-inflammatory properties, and it has been shown to inhibit the formation of inflammatory mediators such as prostaglandins and leukotrienes. In addition, this compound has been found to possess anti-bacterial and anti-fungal properties, and it has been shown to inhibit the growth of a variety of pathogenic microorganisms. Furthermore, this compound has been found to possess anti-cancer properties, and it has been shown to inhibit the growth of a variety of cancer cell lines.
実験室実験の利点と制限
N-[3-(Trimethoxysilyl)propyl]hexadecanamide has a number of advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, and it is relatively stable in aqueous solutions. In addition, it is non-toxic and non-irritating, and it has a low vapor pressure, which makes it suitable for use in a variety of lab experiments. However, this compound is not as effective as some other surfactants, and it can be difficult to remove from solutions after use.
将来の方向性
N-[3-(Trimethoxysilyl)propyl]hexadecanamide has a variety of potential future applications in scientific research. It could be used to improve the solubility of poorly soluble compounds, and it could be used to stabilize proteins and other biological compounds. In addition, it could be used to develop new drugs, and it could be used to develop new treatments for a variety of diseases. Furthermore, it could be used to develop new materials, such as coatings and films, and it could be used to develop new methods for drug delivery. Finally, it could be used to develop new diagnostic tools and techniques, such as biosensors and imaging devices.
Safety and Hazards
特性
IUPAC Name |
N-(3-trimethoxysilylpropyl)hexadecanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H47NO4Si/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22(24)23-20-18-21-28(25-2,26-3)27-4/h5-21H2,1-4H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMCFLYMSMBBNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCCC[Si](OC)(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H47NO4Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[2-methyl-6-(1H-pyrrol-1-yl)phenyl]methanamine](/img/structure/B3159507.png)
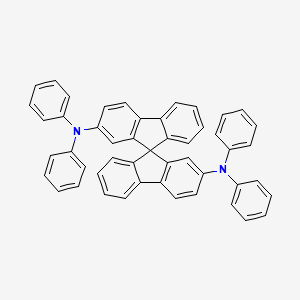
![tert-butyl N-[(1R,3R)-3-(hydroxymethyl)cyclopentyl]carbamate](/img/structure/B3159528.png)
![1-[4-(2-Furyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid](/img/structure/B3159535.png)
![3-[(4-Bromo-2-chlorophenoxy)methyl]benzoic acid](/img/structure/B3159543.png)

